N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)biphenyl-4-carboxamide
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Overview
Description
“N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)biphenyl-4-carboxamide” is a chemical compound . The compound is a member of the class of benzamides .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using X-ray crystallography . The 3-cyano substituent forms an H-bond acceptor interaction with the hinge region of the ATP-binding site .Scientific Research Applications
Telomerase Inhibition
The compound has been used in the design, synthesis, and biological evaluation of novel BIBR1532-related analogs targeting telomerase against non-small cell lung cancer . Telomerase is a ribonucleoprotein responsible for maintaining the telomere length and chromosomal integrity of frequently dividing cells . The compound has shown significant inhibitory effect on telomerase enzyme .
Anti-Cancer Research
The compound has been used in anti-cancer research. It has been found to inhibit telomerase inside living cancer cells . This makes it a potential candidate for further research in cancer treatment.
Drug Design
The compound has been used in drug design as pharmacological agents . The new pyrazolone-thiadiazole hybrid molecule has been synthesized using simple, convenient transformations and cheap, commercially available reagents .
Anti-Inflammatory Research
The compound has been evaluated in silico using molecular docking for its anti-inflammatory potency . The docking studies results suggest that the compound is of great interest for further structure optimization and in-depth studies as a possible 5-lipoxygenase (5-LOX) inhibitor .
JNK2 and JNK3 Inhibition
The compound has been identified as a potent inhibitor of JNK2 and JNK3 . These are part of the c-Jun N-terminal kinases (JNK) group, which play a crucial role in cell proliferation, differentiation, and apoptosis .
Anti-Microbial Research
The compound has been used in the synthesis of novel N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(arylphenyl)acetamide as anti-microbial precursors . The 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile nucleus is a fertile source of bioactivity in the area of drug discovery because of its varied biological activities .
Mechanism of Action
Target of Action
The primary targets of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-phenylbenzamide are the Mitogen-activated protein kinase 10 (JNK3) and JNK2 . These kinases are part of the mitogen-activated protein kinase (MAPK) family, which plays a crucial role in cellular signal transduction .
Mode of Action
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-phenylbenzamide acts as a potent inhibitor of JNK3 and JNK2 . The compound binds to these kinases in a unique mode, with the 3-cyano substituent forming an H-bond acceptor interaction with the hinge region of the ATP-binding site . This interaction inhibits the activity of the kinases, leading to changes in the cellular signaling pathways .
Biochemical Pathways
The inhibition of JNK3 and JNK2 by N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-phenylbenzamide affects the MAPK signaling pathway . This pathway is involved in various cellular processes, including cell growth, differentiation, and apoptosis
Result of Action
The inhibition of JNK3 and JNK2 by N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-phenylbenzamide can lead to changes in cellular signaling, potentially affecting cell growth, differentiation, and apoptosis . The specific molecular and cellular effects would depend on the particular cellular context and the extent of kinase inhibition.
properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-phenylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2OS/c23-14-19-18-8-4-5-9-20(18)26-22(19)24-21(25)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-3,6-7,10-13H,4-5,8-9H2,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFZFCBCDKFOKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-phenylbenzamide |
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